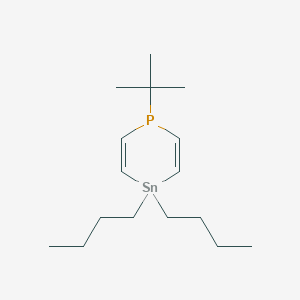
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and contains both phosphorus and tin atoms within its molecular framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine typically involves the reaction of organotin compounds with organophosphorus reagents. One common method includes the reaction of dibutyltin dichloride with tert-butylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve high purity levels.
化学反应分析
Types of Reactions
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and tin oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine and stannane derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides and tin oxides.
Reduction: Phosphine and stannane derivatives.
Substitution: Various substituted phosphastannine derivatives depending on the reagents used.
科学研究应用
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, its unique structure allows it to participate in various chemical reactions, thereby modulating its effects on molecular pathways.
相似化合物的比较
Similar Compounds
4,4-Dibutyl-1,4-dihydro-1,4-phosphastannine: Lacks the tert-butyl group, resulting in different chemical properties.
1-tert-butyl-1,4-dihydro-1,4-phosphastannine: Lacks the dibutyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4-Dibutyl-1-tert-butyl-1,4-dihydro-1,4-phosphastannine is unique due to the presence of both dibutyl and tert-butyl groups, which confer distinct steric and electronic properties
属性
CAS 编号 |
63429-64-1 |
|---|---|
分子式 |
C16H31PSn |
分子量 |
373.1 g/mol |
IUPAC 名称 |
4,4-dibutyl-1-tert-butyl-1,4-phosphastannine |
InChI |
InChI=1S/C8H13P.2C4H9.Sn/c1-6-9(7-2)8(3,4)5;2*1-3-4-2;/h1-2,6-7H,3-5H3;2*1,3-4H2,2H3; |
InChI 键 |
VOGHYOMIRIUGLA-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]1(C=CP(C=C1)C(C)(C)C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



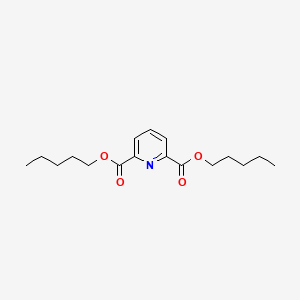
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

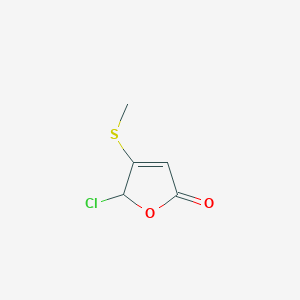

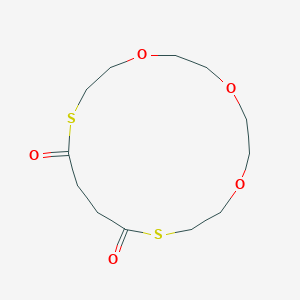
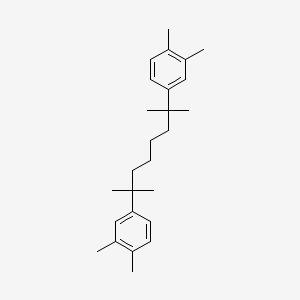
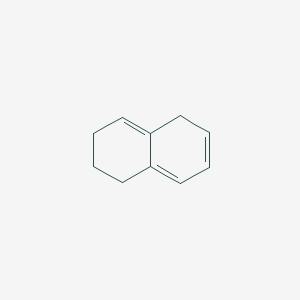
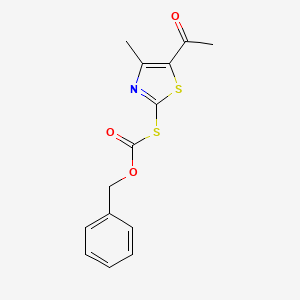
![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)


